molecular formula C10H17NO3 B7784641 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester CAS No. 37673-69-1

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester

Cat. No.: B7784641
CAS No.: 37673-69-1
M. Wt: 199.25 g/mol
InChI Key: FAYJBNOUDWBYQW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom. The ethyl ester group and the hydroxyl group attached to the tetrahydropyridine ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3-Pyridinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized reaction conditions can be employed to enhance yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-Pyridinecarboxylic acid derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester and hydroxyl groups differentiate it from other pyridinecarboxylic acid derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-ethyl-4-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2/h12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYJBNOUDWBYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=C(C1)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191107
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37673-69-1
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037673691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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